Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl-
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Overview
Description
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- is an organic compound with the molecular formula C13H12O2 It is characterized by the presence of two furan rings, which are five-membered aromatic rings containing one oxygen atom each
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- typically involves the reaction of 2,5-dimethylfuran with furfural under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methanone linkage between the two furan rings. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to an alcohol or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the furan rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Scientific Research Applications
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan rings and methanone group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2,5-dimethyl-3-furanyl)phenyl-
- Methanone, (2,5-dimethyl-3-furanyl)(4-methylphenyl)-
- Methanone, (2,5-dimethyl-3-furanyl)(4-ethylphenyl)-
Uniqueness
Methanone, (2,5-dimethyl-3-furanyl)-2-furanyl- is unique due to the presence of two furan rings, which confer distinct chemical and physical properties This structural feature differentiates it from similar compounds that may contain only one furan ring or different substituents
Properties
CAS No. |
57248-30-3 |
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Molecular Formula |
C11H10O3 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(2,5-dimethylfuran-3-yl)-(furan-2-yl)methanone |
InChI |
InChI=1S/C11H10O3/c1-7-6-9(8(2)14-7)11(12)10-4-3-5-13-10/h3-6H,1-2H3 |
InChI Key |
CETDNJDNAIZIKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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